5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
Molecular Structure Analysis
The structure of the obtained products was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Chemical Reactions Analysis
Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .
Scientific Research Applications
Anticancer Agents
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic drugs. These compounds often target specific pathways involved in cancer cell proliferation and survival .
Kinase Inhibitors
The compound exhibits kinase inhibitory activity. For instance, it potently inhibits receptor-interacting protein kinase 1 (RIPK1) with high binding affinity. RIPK1 plays a crucial role in cell death pathways, making it an attractive target for drug development. The compound’s kinase selectivity and protective effects against necroptosis are noteworthy .
Anti-Tubercular Agents
Researchers have synthesized related compounds containing imidazole and pyrimidine moieties. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. The goal is to find new agents to combat tuberculosis, a global health challenge .
Antitrypanosomal Activity
Novel 2-aminopyrimidine derivatives, including those derived from acyclic starting materials, have been investigated for their antitrypanosomal properties. These compounds show potential against Trypanosoma parasites, which cause diseases like African trypanosomiasis (sleeping sickness) .
Anti-Inflammatory Agents
The pyrrolidine ring system has been explored for its anti-inflammatory effects. Researchers have modified the 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine scaffold to enhance its anti-inflammatory activity. These efforts aim to develop drugs that can mitigate inflammatory responses .
Enzyme Inhibitors
The compound’s structure suggests potential as an enzyme inhibitor. Researchers have investigated its effects on specific enzymes, such as kinases or proteases. Understanding its interactions with these enzymes can guide drug design and therapeutic strategies .
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
2-aminopyrimidine derivatives have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSCQRMHTTVJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.